molecular formula C13H21N5 B11746189 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11746189
M. Wt: 247.34 g/mol
InChI Key: KHJGPCJCHDVQHH-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl and isopropyl groups at the desired positions. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.

    Coupling reactions: The final step involves coupling the substituted pyrazole rings using reagents like formaldehyde or other suitable coupling agents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles with different functional groups.

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional substituents.

    4-Methyl-1H-pyrazole: Another related compound with a single methyl group on the pyrazole ring.

    1-Isopropyl-1H-pyrazole: A pyrazole derivative with an isopropyl group, similar to the isopropyl substitution in the target compound.

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-9(2)18-8-11(4)13(16-18)14-7-12-10(3)6-15-17(12)5/h6,8-9H,7H2,1-5H3,(H,14,16)

InChI Key

KHJGPCJCHDVQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=NN2C)C)C(C)C

Origin of Product

United States

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